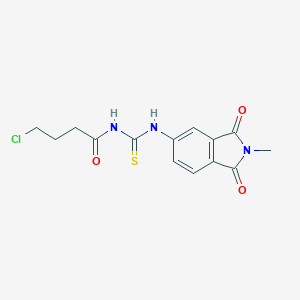![molecular formula C18H15Cl2F3N2O2 B283789 2,4-dichloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B283789.png)
2,4-dichloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C17H14Cl2F3N2O2, and is commonly referred to as "DMF-TF."
作用機序
The mechanism of action of DMF-TF is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. DMF-TF has been shown to activate the transcription factor Nrf2, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
DMF-TF has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells against oxidative stress. DMF-TF has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
実験室実験の利点と制限
One of the advantages of using DMF-TF in lab experiments is its neuroprotective effects, which may be useful in studying neurodegenerative diseases. DMF-TF has also been shown to inhibit the growth of cancer cells, making it potentially useful in cancer research. However, one limitation of using DMF-TF is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
List of
将来の方向性
1. Further studies are needed to fully understand the mechanism of action of DMF-TF.
2. DMF-TF could be studied for its potential in the treatment of other diseases, such as autoimmune diseases.
3. The effects of DMF-TF on different cell types could be studied to better understand its potential applications.
4. DMF-TF could be studied in combination with other compounds to determine if it has synergistic effects.
5. The pharmacokinetics of DMF-TF could be studied to determine its potential as a therapeutic agent.
6. DMF-TF could be studied for its potential as a neuroprotective agent in traumatic brain injury.
7. The effects of DMF-TF on the immune system could be studied to determine its potential as an immunomodulatory agent.
8. DMF-TF could be studied for its potential in the treatment of metabolic disorders such as diabetes.
9. The effects of DMF-TF on the gut microbiome could be studied to determine its potential as a prebiotic or probiotic agent.
10. DMF-TF could be studied for its potential in the treatment of viral infections.
合成法
The synthesis of DMF-TF involves the reaction of 2,4-dichloroaniline with 2-(morpholin-4-yl)-5-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with benzoyl chloride to yield DMF-TF.
科学的研究の応用
DMF-TF has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DMF-TF has also been studied for its potential in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
特性
分子式 |
C18H15Cl2F3N2O2 |
|---|---|
分子量 |
419.2 g/mol |
IUPAC名 |
2,4-dichloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H15Cl2F3N2O2/c19-12-2-3-13(14(20)10-12)17(26)24-15-9-11(18(21,22)23)1-4-16(15)25-5-7-27-8-6-25/h1-4,9-10H,5-8H2,(H,24,26) |
InChIキー |
LMOWQMGYXKHRRK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol](/img/structure/B283706.png)
![2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethanol](/img/structure/B283707.png)
![2-({2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283709.png)
![[4'-(4-Bromophenyl)-4-methyl-2-phenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-yl](phenyl)methanone](/img/structure/B283710.png)
![3-benzoyl-5-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283712.png)
![3-acetyl-1-(2-chlorophenyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283713.png)
![N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283716.png)
![N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B283717.png)
![N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283721.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B283723.png)
![N-[(2,4-dimethylphenoxy)acetyl]-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283724.png)
![1-[3-Acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283726.png)
![1-[3-Acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283727.png)
